Ethyl pyrazine-2-carboxylate

Description

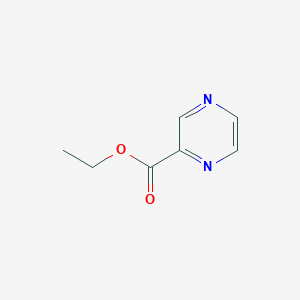

Structure

3D Structure

Properties

IUPAC Name |

ethyl pyrazine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c1-2-11-7(10)6-5-8-3-4-9-6/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZYQPTAROQANMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC=CN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50219302 | |

| Record name | Ethyl pyrazinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50219302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6924-68-1 | |

| Record name | 2-Pyrazinecarboxylic acid, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6924-68-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl pyrazinecarboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006924681 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl pyrazinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50219302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl pyrazinecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.314 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethyl pyrazinecarboxylate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q7Y9QBJ83Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of Ethyl 2-Pyrazinecarboxylate

Introduction

Ethyl 2-pyrazinecarboxylate is a heterocyclic compound of significant interest to researchers in medicinal chemistry, materials science, and flavor chemistry.[1][2] As a derivative of pyrazine, a core structure found in numerous biologically active molecules, this ester serves as a versatile building block for the synthesis of novel compounds with potential therapeutic applications.[3][4][5][6] Its unique electronic and steric properties make it a valuable synthon for creating complex molecular architectures. This guide provides a comprehensive overview of the chemical properties of ethyl 2-pyrazinecarboxylate, with a focus on its synthesis, reactivity, and spectroscopic characterization, tailored for professionals in drug development and scientific research.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. These properties govern its solubility, stability, and interactions with biological systems.

General Characteristics

Ethyl 2-pyrazinecarboxylate is typically a solid at room temperature, often appearing as a brown or red powder.[1][2][7][8] It possesses a distinct odor and a bitter, spicy taste.[1] Key identifiers for this compound are provided in the table below.

| Property | Value | Source |

| CAS Number | 6924-68-1 | [1][7][8][9] |

| Molecular Formula | C₇H₈N₂O₂ | [1][7][9] |

| Molecular Weight | 152.15 g/mol | [1][7][9] |

| Appearance | Solid, Brown/Red Powder | [1][2][7][8] |

| Purity | ≥ 98% | [7] |

Solubility and Partition Coefficient

The solubility of ethyl 2-pyrazinecarboxylate is a critical parameter for its use in various reaction conditions and biological assays. It exhibits low solubility in water but is soluble in many organic solvents.[1]

| Property | Value | Source |

| Melting Point | 49 °C | [1][8] |

| Boiling Point | 120-122 °C at 6 Torr | [1][8] |

| Flash Point | 97 °C | [1][8] |

| Density | ~1.167 g/cm³ (Predicted) | [1][8] |

| Solubility | Slightly soluble in Chloroform and Methanol | [1][8] |

| logP | 0.280 - 0.3 | [8][9] |

| pKa | -0.79 (Predicted) | [1][8] |

The predicted pKa indicates that the pyrazine nitrogen atoms are weakly basic, a characteristic feature of diazines that influences their behavior in acidic media and their ability to participate in hydrogen bonding.

Synthesis of Ethyl 2-Pyrazinecarboxylate

The synthesis of ethyl 2-pyrazinecarboxylate can be approached through several routes. The choice of method often depends on the availability of starting materials, desired scale, and purity requirements. One common laboratory-scale preparation involves the esterification of pyrazine-2-carboxylic acid.

Fischer Esterification of Pyrazine-2-carboxylic Acid

This classical method involves the reaction of pyrazine-2-carboxylic acid with ethanol in the presence of a strong acid catalyst, typically sulfuric acid. The reaction is driven to completion by removing the water formed during the reaction, often by azeotropic distillation or the use of a dehydrating agent.

Workflow for Fischer Esterification:

Caption: Fischer Esterification Workflow

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend pyrazine-2-carboxylic acid in an excess of absolute ethanol.

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

-

Reaction: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, neutralize the excess acid with a saturated solution of sodium bicarbonate. Extract the product into an organic solvent such as ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield pure ethyl 2-pyrazinecarboxylate.

Spectroscopic Characterization

The structural elucidation of ethyl 2-pyrazinecarboxylate and its derivatives relies heavily on modern spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for confirming the structure of the molecule.

-

¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms. For ethyl 2-pyrazinecarboxylate, one would expect to see signals corresponding to the pyrazine ring protons and the ethyl group protons. The aromatic protons will appear in the downfield region, typically between δ 8.5 and 9.5 ppm, with characteristic coupling patterns. The ethyl group will show a quartet for the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃) protons.

-

¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments.[9] The spectrum will show signals for the carbonyl carbon of the ester, the carbons of the pyrazine ring, and the two carbons of the ethyl group. The carbonyl carbon is typically found in the δ 160-170 ppm region.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. Key characteristic absorption bands for ethyl 2-pyrazinecarboxylate include:

-

A strong absorption band around 1720-1740 cm⁻¹ corresponding to the C=O stretching of the ester group.

-

C-H stretching vibrations for the aromatic and aliphatic protons.

-

C=N and C=C stretching vibrations characteristic of the pyrazine ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The molecular ion peak (M⁺) would be observed at m/z 152, corresponding to the molecular weight of ethyl 2-pyrazinecarboxylate.[1][7][9]

Chemical Reactivity and Synthetic Applications

The reactivity of ethyl 2-pyrazinecarboxylate is dominated by the ester functional group and the electron-deficient nature of the pyrazine ring. This makes it a valuable intermediate in the synthesis of a wide range of derivatives.

Reactions of the Ester Group

The ester group can undergo various nucleophilic acyl substitution reactions.

-

Hydrolysis: The ester can be hydrolyzed to the corresponding pyrazine-2-carboxylic acid under acidic or basic conditions.[10] This is a key step in the synthesis of many pyrazinamide derivatives, which are known for their antitubercular activity.[3][11]

-

Amidation: Direct reaction with amines (aminolysis) can convert the ester into the corresponding amide.[12] This reaction is often facilitated by heat or catalysis and is a common method for preparing pyrazinamides.[4][5][11]

-

Reduction: The ester can be reduced to the corresponding alcohol, (pyrazin-2-yl)methanol, using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Reaction Pathways of Ethyl 2-Pyrazinecarboxylate:

Caption: Key Reactions of Ethyl 2-Pyrazinecarboxylate

Role in Drug Development

Ethyl 2-pyrazinecarboxylate is a key starting material for the synthesis of pyrazinamide, a first-line medication for the treatment of tuberculosis.[3][11] The general synthetic strategy involves the amidation of the ester. Furthermore, its derivatives have been explored for a range of other biological activities, including as antimitotic agents and for their antifungal properties.[4][5][13]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling ethyl 2-pyrazinecarboxylate.

-

Hazards: It is harmful if swallowed and causes skin and serious eye irritation.[9][14] It may also cause respiratory irritation.[9][14]

-

Precautions: Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[14][15] Avoid breathing dust, fumes, or vapors.[14]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[14][15]

Conclusion

Ethyl 2-pyrazinecarboxylate is a compound of considerable utility in synthetic chemistry, particularly in the realm of drug discovery and development. Its well-defined physicochemical properties, accessible synthetic routes, and versatile reactivity make it an invaluable tool for researchers and scientists. A comprehensive understanding of its chemical behavior, as outlined in this guide, is essential for its effective and safe application in the laboratory.

References

-

Ethyl 2-pyrazinecarboxylate . ChemBK. [Link]

-

Ethyl pyrazinecarboxylate | C7H8N2O2 . PubChem, National Institutes of Health. [Link]

-

Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review . MDPI. [Link]

-

Design, synthesis and biological activity of pyrazinamide derivatives for anti-Mycobacterium tuberculosis . PubMed Central, National Institutes of Health. [Link]

-

Substituted pyrazinecarboxamides: synthesis and biological evaluation . ResearchGate. [Link]

-

Substituted Pyrazinecarboxamides: Synthesis and Biological Evaluation† . PubMed Central, National Institutes of Health. [Link]

-

The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate . National Institutes of Health. [Link]

-

Synthetic route of pyrazinamide derivatives . ResearchGate. [Link]

-

Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation . MDPI. [Link]

-

Antimitotic agents. Alterations at the 2,3-positions of ethyl (5-amino-1,2-dihydropyrido[3,4-b]pyrazin-7-yl)carbamates . PubMed, National Institutes of Health. [Link]

-

Synthesis of pyrazines 2a–c and ethyl biphenyl-3-carboxylates 3a–c . ResearchGate. [Link]

-

The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate . ResearchGate. [Link]

-

Ethyl 2-pyridinecarboxylate | C8H9NO2 . PubChem, National Institutes of Health. [Link]

-

Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity . MDPI. [Link]

-

Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery . MDPI. [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Design, synthesis and biological activity of pyrazinamide derivatives for anti-Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Substituted Pyrazinecarboxamides: Synthesis and Biological Evaluation† - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Ethyl pyrazine-2-carboxylate | CymitQuimica [cymitquimica.com]

- 8. 6924-68-1 CAS MSDS (ethyl pyrazinecarboxylate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. Ethyl pyrazinecarboxylate | C7H8N2O2 | CID 81341 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Buy Ethyl 3,6-dimethylpyrazine-2-carboxylate (EVT-12044809) [evitachem.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Antimitotic agents. Alterations at the 2,3-positions of ethyl (5-amino-1,2-dihydropyrido[3,4-b]pyrazin-7-yl)carbamates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. assets.thermofisher.com [assets.thermofisher.com]

- 15. fishersci.com [fishersci.com]

An In-depth Technical Guide on Ethyl 2-Pyrazinoate (CAS Number 6924-68-1)

For Researchers, Scientists, and Drug Development Professionals

Core Chemical Identity and Physicochemical Properties

Ethyl 2-pyrazinoate, identified by the CAS number 6924-68-1, is an organic compound featuring a pyrazine ring.[1] This six-membered aromatic heterocycle contains two nitrogen atoms at positions 1 and 4. The presence of an ethyl carboxylate group at the 2-position is central to its utility as a synthetic intermediate.

A precise understanding of its physical and chemical properties is foundational to its effective application in experimental design.

Table 1: Physicochemical Properties of Ethyl 2-Pyrazinoate

| Property | Value | Reference(s) |

| CAS Number | 6924-68-1 | [2][3][4] |

| Molecular Formula | C₇H₈N₂O₂ | [2][5] |

| Molecular Weight | 152.15 g/mol | [2][5] |

| Appearance | Colorless to pale yellow clear liquid | [6][7] |

| Melting Point | 44-46 °C | [4] |

| Boiling Point | 120-122 °C at 6 Torr | [4] |

| Solubility | Soluble in water, organic solvents, and oils | [8] |

Synthesis Pathway: Esterification of Pyrazine-2-carboxylic Acid

The synthesis of Ethyl 2-pyrazinoate is most commonly and efficiently achieved through the Fischer esterification of pyrazine-2-carboxylic acid. This acid-catalyzed reaction with ethanol provides a direct and scalable route to the desired ester. The choice of an acid catalyst, typically a strong mineral acid like sulfuric acid, is critical for protonating the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by ethanol.

Experimental Protocol: Fischer Esterification

-

Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve pyrazine-2-carboxylic acid in an excess of anhydrous ethanol. The excess ethanol serves both as a reactant and as the solvent, driving the equilibrium towards the product side according to Le Châtelier's principle.

-

Catalyst Introduction: Carefully add a catalytic amount of concentrated sulfuric acid to the reaction mixture.

-

Reaction Execution: Heat the mixture to reflux. The reaction progress should be monitored by a suitable chromatographic technique, such as Thin Layer Chromatography (TLC), to determine the point of completion.

-

Work-up and Neutralization: Upon completion, cool the reaction mixture to room temperature. The excess acid is then neutralized by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

-

Extraction and Isolation: The product is extracted from the aqueous layer using an appropriate organic solvent, such as ethyl acetate. The organic extracts are combined and washed with brine to remove residual water and inorganic salts.

-

Drying and Concentration: The organic layer is dried over an anhydrous drying agent like sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude Ethyl 2-pyrazinoate can be purified by column chromatography on silica gel to achieve high purity.

Caption: Fischer esterification of Pyrazine-2-carboxylic acid.

Spectroscopic and Analytical Characterization

Rigorous structural confirmation of synthesized Ethyl 2-pyrazinoate is imperative. A multi-technique spectroscopic approach ensures the unambiguous identification and purity assessment of the compound.

Table 2: Spectroscopic Data for Ethyl 2-pyrazinoate

| Technique | Key Data Interpretation |

| ¹H NMR | The proton NMR spectrum provides characteristic signals for the aromatic protons on the pyrazine ring and the ethyl group protons. The chemical shifts and coupling patterns are diagnostic for the structure. |

| ¹³C NMR | The carbon NMR spectrum will show distinct resonances for the carbonyl carbon of the ester, the aromatic carbons of the pyrazine ring, and the carbons of the ethyl group. |

| Infrared (IR) Spectroscopy | The IR spectrum will exhibit a strong absorption band characteristic of the C=O stretching vibration of the ester functional group, typically in the range of 1700-1750 cm⁻¹. |

| Mass Spectrometry (MS) | Mass spectrometry will confirm the molecular weight of the compound, with the molecular ion peak (M⁺) expected at m/z 152.15. |

Applications in Drug Discovery and Development

Ethyl 2-pyrazinoate is a valuable scaffold and intermediate in medicinal chemistry, primarily due to the presence of the pyrazine moiety. Pyrazine derivatives are of significant interest in the pharmaceutical industry for the development of novel therapeutic agents.

The pyrazine ring is a known bioisostere for other aromatic systems and its incorporation into a drug candidate can modulate its pharmacological profile. Ethyl 2-pyrazinoate serves as a versatile starting material for the synthesis of a wide range of derivatives.[9] For instance, it is a key intermediate in the synthesis of pyrazinamide analogues, which are investigated for their antimycobacterial properties.[10][11] The ester functionality can be readily converted into amides, hydrazides, and other functional groups, allowing for the generation of compound libraries for high-throughput screening.[10]

Research has demonstrated the potential of pyrazinoic acid esters, derived from Ethyl 2-pyrazinoate, as prodrugs in the treatment of tuberculosis.[12][13] These esters can exhibit activity against resistant strains of Mycobacterium tuberculosis.[12]

Caption: Role of Ethyl 2-pyrazinoate in a drug discovery pipeline.

Safety, Handling, and Storage

As a chemical intermediate, proper handling and storage of Ethyl 2-pyrazinoate are crucial to ensure laboratory safety and maintain compound integrity.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat when handling this compound.[14][15][16]

-

Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[14][15]

-

Handling Precautions: Avoid contact with skin and eyes.[16][17] In case of contact, rinse immediately and thoroughly with water.[16] Do not ingest.[16] Keep away from heat, sparks, and open flames as it is a flammable liquid.[14][16]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[15] Keep away from incompatible materials such as strong oxidizing agents and strong acids.[16]

Conclusion

Ethyl 2-pyrazinoate is a compound of significant utility for professionals in the fields of chemical research and drug development. Its well-defined synthesis, versatile reactivity, and the inherent biological relevance of the pyrazine core make it a valuable building block for the creation of novel molecules with potential therapeutic applications. A thorough understanding of its properties, synthesis, and handling is paramount for its effective and safe utilization in advancing scientific discovery.

References

A comprehensive list of references is provided for further in-depth exploration of the topics discussed in this guide.

- Vigon International. Safety Data Sheet: ethyl-2 pyrazine. (2015-11-17).

-

CAS Common Chemistry. 2-Pyrazinecarboxylic acid, ethyl ester. [Link]

- Synthesis and Characterization of Pyrazine-2-Carbohydrazide Derivatives as Antimicrobial Agents. Journal of Pharmaceutical Sciences and Research.

- Google Patents. Pyrazine-2-carboxylic acid ester and method for producing the same.

- Fernandes, J. P. dos S., Pavan, F. R., Leite, C. Q. F., & Felli, V. M. A. (2014). Synthesis and evaluation of a pyrazinoic acid prodrug in Mycobacterium tuberculosis. Saudi Pharmaceutical Journal, 22(4), 376–380.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 81341, Ethyl pyrazinecarboxylate. [Link]

- Synerzine.

- Chemical Bull Pvt. Ltd. 2-ethyl Pyrazine | 13925-00-3.

- Fernandes, J. P. dos S., Pavan, F. R., Leite, C. Q. F., & Felli, V. M. A. (2014). Synthesis and evaluation of a pyrazinoic acid prodrug in Mycobacterium tuberculosis. Saudi Pharmaceutical Journal, 22(4), 376-380.

- Fisher Scientific.

- Fernandes, J. P. dos S., Pavan, F. R., Leite, C. Q. F., & Felli, V. M. A. (2014). Synthesis and evaluation of a pyrazinoic acid prodrug in Mycobacterium tuberculosis. Saudi Pharmaceutical Journal, 22(4), 376–380.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 26331, 2-Ethylpyrazine. [Link]

- M&U International.

- Doležal, M., et al. (2006). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Molecules, 11(4), 242–256.

Sources

- 1. CAS 6924-68-1: ethyl pyrazinecarboxylate | CymitQuimica [cymitquimica.com]

- 2. scbt.com [scbt.com]

- 3. Buy Online CAS Number 6924-68-1 - TRC - Pyrazinoic Acid Ethyl Ester | LGC Standards [lgcstandards.com]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. Ethyl pyrazinecarboxylate | C7H8N2O2 | CID 81341 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chembk.com [chembk.com]

- 7. 2-ethyl pyrazine, 13925-00-3 [thegoodscentscompany.com]

- 8. 2-Ethylpyrazine | C6H8N2 | CID 26331 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. jyoungpharm.org [jyoungpharm.org]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and evaluation of a pyrazinoic acid prodrug in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and evaluation of a pyrazinoic acid prodrug in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. vigon.com [vigon.com]

- 15. synerzine.com [synerzine.com]

- 16. fishersci.com [fishersci.com]

- 17. mu-intel.com [mu-intel.com]

An In-depth Technical Guide to Ethyl 2-Pyrazinoate (C₇H₈N₂O₂)

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Heterocycle

Ethyl 2-pyrazinoate, also known as ethyl pyrazine-2-carboxylate, is an aromatic heterocyclic organic compound with the molecular formula C₇H₈N₂O₂.[1][2] This pyrazine derivative is a compound of significant interest across multiple scientific disciplines. Characterized by its unique pyrazine ring structure, it serves as a crucial building block and intermediate in the synthesis of a wide array of more complex molecules.[3] In the pharmaceutical sector, it is a key precursor for various bioactive molecules, including anti-inflammatory and antimicrobial agents.[3][4] Furthermore, its distinct organoleptic properties make it a valuable component in the food and fragrance industries, where it imparts nutty, roasted, and cocoa-like notes to a variety of products.[1][5] This guide provides a comprehensive technical overview of its synthesis, characterization, properties, and applications, grounded in established scientific principles and methodologies.

Physicochemical and Spectroscopic Profile

The identity and purity of Ethyl 2-pyrazinoate are established through its distinct physical properties and spectroscopic data. These characteristics are fundamental for its application in synthesis and quality control.

Physical Properties

Ethyl 2-pyrazinoate typically presents as a solid at room temperature.[1][2] Its key physical constants are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₈N₂O₂ | [1][2][6] |

| Molecular Weight | 152.15 g/mol | [6] |

| Appearance | Solid / Red powder | [1][2][3] |

| Melting Point | 49 °C | [1][7] |

| Boiling Point | 120-122 °C (at 6 Torr) | [1][7] |

| Density | ~1.167 g/cm³ (Predicted) | [1][7] |

| Flash Point | 97 °C | [1] |

| Solubility | Slightly soluble in Chloroform and Methanol | [1] |

| CAS Number | 6924-68-1 | [3][4][8] |

Spectroscopic Data

Spectroscopic analysis provides an unambiguous fingerprint for the molecular structure of Ethyl 2-pyrazinoate.

| Spectroscopy | Characteristic Data |

| ¹H NMR | Signals corresponding to the three protons on the pyrazine ring and the five protons of the ethyl group (a triplet and a quartet). |

| ¹³C NMR | Resonances for the seven distinct carbon atoms, including the carbonyl carbon of the ester and the carbons of the pyrazine ring.[6] |

| IR Spectroscopy | Key absorption bands include a strong C=O stretch for the ester group, C-N stretching vibrations within the pyrazine ring, and C-H stretching from the aromatic ring and the ethyl group.[9][10] |

| Mass Spectrometry | A molecular ion peak (M⁺) at m/z 152, corresponding to the molecular weight. Fragmentation patterns would show loss of the ethoxy group (-OC₂H₅) or the entire ester group. |

Synthesis and Purification

The most common and industrially viable route for the synthesis of Ethyl 2-pyrazinoate is the esterification of its corresponding carboxylic acid, pyrazine-2-carboxylic acid. This two-step process is reliable and scalable.

Step 1: Synthesis of Pyrazine-2-carboxylic Acid Chloride

The precursor, pyrazine-2-carboxylic acid, is first converted to its more reactive acid chloride derivative.[11] This activation step is crucial for efficient esterification.

Protocol:

-

To a solution of pyrazine-2-carboxylic acid (1 equivalent) in a dry chlorinated solvent (e.g., methylene chloride), add a catalytic amount of N,N-dimethylformamide (DMF).[11]

-

Slowly add thionyl chloride (SOCl₂) (1.0-1.2 equivalents) to the mixture at room temperature.[11]

-

Heat the reaction mixture to reflux. The progress of the reaction can be monitored by the cessation of gas (HCl and SO₂) evolution.[11]

-

After completion (typically 4-5 hours), the solvent and excess thionyl chloride can be removed under reduced pressure, or the resulting solution of 2-pyrazinecarboxylic acid chloride can be used directly in the next step without further isolation.[11]

Causality: Thionyl chloride is an excellent reagent for converting carboxylic acids to acid chlorides because the byproducts (HCl and SO₂) are gaseous, which drives the reaction to completion according to Le Châtelier's principle. DMF acts as a catalyst by forming a Vilsmeier intermediate, which is more reactive towards the carboxylic acid.

Step 2: Fischer Esterification

The activated acid chloride is then reacted with ethanol to form the desired ethyl ester. A more direct, classic approach is the Fischer esterification of pyrazine-2-carboxylic acid itself.[12]

Protocol (Fischer Esterification):

-

Suspend pyrazine-2-carboxylic acid (1 equivalent) in a large excess of absolute ethanol, which acts as both reactant and solvent.[12]

-

Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[12]

-

Heat the mixture to reflux for several hours. The reaction is an equilibrium, and using excess ethanol helps to shift the equilibrium towards the product side.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture and neutralize the acid catalyst with a weak base (e.g., sodium bicarbonate solution).

-

Extract the product into an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude Ethyl 2-pyrazinoate via column chromatography or distillation under reduced pressure.[13]

Self-Validation: The success of the synthesis is validated at each stage. The formation of the acid chloride is confirmed by the cessation of gas evolution. The final product's identity and purity are confirmed by comparing its spectroscopic data (NMR, IR, MS) with reference spectra and measuring its physical properties (e.g., melting point), which should align with the values presented in Section 1.

Synthesis Workflow and Mechanism

The overall synthesis and the detailed mechanism of the acid-catalyzed esterification are depicted below.

Applications in Research and Industry

Ethyl 2-pyrazinoate's unique structure makes it a valuable molecule in several high-value applications.

Pharmaceutical Intermediate

The pyrazine ring is a common scaffold in medicinal chemistry. Ethyl 2-pyrazinoate serves as a versatile intermediate for synthesizing derivatives with potential therapeutic activities.[3][14] It is a building block for novel anti-inflammatory, antimicrobial, and antitubercular agents.[3][4][15][16] For instance, derivatives of pyrazinamide, a first-line antituberculosis drug, can be synthesized from this ester, highlighting its importance in drug discovery and development.[13][14] The ester group can be easily converted to amides or hydrazides to generate libraries of new chemical entities for biological screening.[15][17]

Flavor and Fragrance Agent

In the food and beverage industry, Ethyl 2-pyrazinoate is used as a flavor additive.[1][4] Its sensory profile is described as nutty, roasted, and reminiscent of coffee or cocoa.[5][18] This makes it an effective component for enhancing the flavor of baked goods, confectionery, beverages, and savory products.[1][19] Similarly, in perfumery, it can add warmth, depth, and complexity to fragrance compositions.[19][20]

Agrochemicals and Materials Science

The compound is also utilized in the formulation of agrochemicals, where it can be a precursor to more complex pesticides and herbicides, potentially enhancing their efficacy.[3][4] In materials science, it can be used in the production of specialized polymers and resins, contributing to improved material properties.[3]

Safety and Handling

As with any laboratory chemical, proper handling of Ethyl 2-pyrazinoate is essential.

-

Hazard Classification: According to the Globally Harmonized System (GHS), it is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4), causes skin irritation (Category 2), causes serious eye irritation (Category 2A), and may cause respiratory irritation (STOT SE 3).[6][21]

-

Precautionary Measures:

-

Handling: Use only in a well-ventilated area or under a chemical fume hood.[21][22] Avoid breathing dust, fumes, or vapors.[21] Wash hands thoroughly after handling and do not eat, drink, or smoke in the work area.[21][22]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields or goggles, and a lab coat.[21][22]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[22] Store locked up.[21]

-

Disposal: Dispose of contents and container to an approved waste disposal facility in accordance with local, regional, and national regulations.[21][22]

-

Conclusion

Ethyl 2-pyrazinoate (C₇H₈N₂O₂) is a multifaceted compound whose importance is firmly established in both academic research and industrial application. Its straightforward synthesis, well-defined physicochemical properties, and versatile reactivity make it an indispensable tool for chemists. From creating life-saving pharmaceuticals to crafting the appealing flavors and scents in everyday products, Ethyl 2-pyrazinoate continues to be a molecule of significant scientific and commercial value. This guide has provided a foundational, technically-grounded overview to support its effective and safe use by researchers and developers.

References

-

Synthesis and Molecular Docking Study of Pyrazine-2-carboxylic acid Derivatives. (2020). IOP Conference Series: Materials Science and Engineering. [Link]

-

Optimization of biotransformation process for the synthesis of pyrazine-2-carboxylic acid hydrazide using acyltransferase activity of Bacillus smithii IITR6b2 in batch and fed-batch mode. (2022). Taylor & Francis Online. [Link]

-

Ethyl 2-pyrazinecarboxylate. (2024). ChemBK. [Link]

-

Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. (2015). Research Journal of Pharmaceutical, Biological and Chemical Sciences. [Link]

-

Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. (2004). Molecules. [Link]

-

Synthesis of 2-pyrazine carboxylic acid chloride. PrepChem.com. [Link]

-

2-Pyrazinecarboxylic acid ethyl ester | 6924-68-1. J&K Scientific LLC. [Link]

-

This compound|6924-68-1. Hubei Yuecheng Biotechnology Co., Ltd. [Link]

-

Ethyl pyrazinecarboxylate. PubChem, National Institutes of Health. [Link]

-

2-Ethylpyrazine: Elevate Your Flavors and Fragrances. Odowell. [Link]

- Pyrazine-2-carboxylic acid ester and method for producing the same. (2001).

-

Ethyl 2-pyridinecarboxylate. PubChem, National Institutes of Health. [Link]

-

This compound, min 98%, 1 gram. CP Lab Chemicals. [Link]

-

ethyl 3-amino-6-methyl-2-pyrazinecarboxylate 4-oxide. Chemical Synthesis Database. [Link]

-

2-ethyl pyrazine. The Good Scents Company. [Link]

-

Pyrazines: Synthesis and Industrial Application of these Valuable Flavor and Fragrance Compounds. (2020). ChemistryEurope. [Link]

-

Synthesis of pyrazines 2a–c and ethyl biphenyl-3-carboxylates 3a–c. ResearchGate. [Link]

-

Ethyl 5-Aminopyrazine-2-carboxylate. PubChem, National Institutes of Health. [Link]

-

CAS No : 13925-00-3 | Product Name : 2-Ethylpyrazine. Pharmaffiliates. [Link]

-

Esters of Pyrazinoic and Pyrazine-2,3-dicarboxylic Acids. (1950). ACS Publications. [Link]

-

Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. [Link]

-

2-Pyrazinecarboxylic acid. PubChem, National Institutes of Health. [Link]

-

Sourcing 2-Ethylpyrazine: A Strategic Decision for Flavor and Fragrance Companies. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

The Role of 2-Ethylpyrazine in Crafting Unique Food Flavors. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Thermal, spectroscopic (IR, Raman, NMR) and theoretical (DFT) studies of alkali metal complexes with pyrazinecarboxylate and 2,3-pyrazinedicarboxylate ligands. (2016). ResearchGate. [Link]

-

IRKBr (a, b) and Raman (c, d) spectra for 2-pyrazinecarboxylic acid (a, d) and sodium 2-pyrazinecarboxylate (b, c). ResearchGate. [Link]

-

Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. University of Calgary. [Link]

-

Solved Below are IR, MS and 1 H NMR spectra of the ethyl. (2022). Chegg.com. [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. chemimpex.com [chemimpex.com]

- 4. jk-sci.com [jk-sci.com]

- 5. nbinno.com [nbinno.com]

- 6. Ethyl pyrazinecarboxylate | C7H8N2O2 | CID 81341 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 6924-68-1 CAS MSDS (ethyl pyrazinecarboxylate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. calpaclab.com [calpaclab.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. prepchem.com [prepchem.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. JP3205972B2 - Pyrazine-2-carboxylic acid ester and method for producing the same - Google Patents [patents.google.com]

- 14. Hubei Yuecheng Biotechnology Co., Ltd.--Ethyl Pyrazine-2-carboxylate|6924-68-1 [yuechengchem.com]

- 15. rjpbcs.com [rjpbcs.com]

- 16. Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. tandfonline.com [tandfonline.com]

- 18. d-nb.info [d-nb.info]

- 19. nbinno.com [nbinno.com]

- 20. nbinno.com [nbinno.com]

- 21. chemicalbook.com [chemicalbook.com]

- 22. fishersci.com [fishersci.com]

Ethyl pyrazine-2-carboxylate molecular weight

An In-depth Technical Guide to Ethyl Pyrazine-2-Carboxylate for Scientific Professionals

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest to researchers in drug development and flavor science. The document elucidates the molecule's fundamental physicochemical properties, with a detailed focus on the precise determination of its molecular weight. It further presents a validated synthesis protocol, a thorough guide to its analytical characterization, key applications, and essential safety protocols. This guide is designed to serve as a vital resource for scientists, offering both foundational knowledge and practical, field-proven insights into the chemistry and utility of this compound.

Chemical Identity and Core Physicochemical Properties

This compound is a key heterocyclic building block. Its identity is established by a unique combination of its structural formula, mass, and internationally recognized identifiers.

Molecular Weight and Formula: A Precise Determination

A core parameter for any chemical compound is its molecular weight, which is crucial for stoichiometric calculations in synthesis and quantitative analysis. For this compound, it is essential to distinguish between two key mass values:

-

Average Molecular Weight: This is the weighted average of the masses of the molecule's isotopes based on their natural abundance. It is the value typically used in routine laboratory calculations, such as determining molarity.

-

Monoisotopic Mass (Exact Mass): This is the mass of the molecule calculated using the mass of the most abundant isotope of each element (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O). This value is paramount in high-resolution mass spectrometry (HRMS), where it is used for definitive molecular formula confirmation.[1]

The precise mass characteristics of this compound are summarized below.

| Property | Value | Source |

| Chemical Formula | C₇H₈N₂O₂ | [2][3][4] |

| Average Molecular Weight | 152.15 g/mol | [1][3][5] |

| Monoisotopic Mass | 152.058577502 Da | [1] |

Compound Identification and Physical Properties

Consistent identification is critical for regulatory compliance and scientific communication. The compound is cataloged under several international identifiers. Its physical state is also a key consideration for handling and formulation.

| Identifier / Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 6924-68-1 | [2][4] |

| Synonyms | Ethyl pyrazinoate, Pyrazinecarboxylic acid ethyl ester | [1][2] |

| Appearance | Solid | [2] |

| Typical Purity | ≥98% | [2][4] |

Synthesis and Purification Protocol

The most common and efficient method for preparing this compound is the Fischer-Speier esterification of its corresponding carboxylic acid.[6][7][8] This acid-catalyzed reaction involves refluxing pyrazine-2-carboxylic acid with an excess of ethanol, which serves as both a reagent and the solvent.

Mechanism Rationale

The Fischer esterification is an equilibrium-controlled nucleophilic acyl substitution.[6][7] The acid catalyst (e.g., H₂SO₄) serves two primary roles:

-

Activation: It protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon significantly more electrophilic and susceptible to attack by the weakly nucleophilic alcohol.

-

Facilitating Leaving Group Departure: It allows for the protonation of a hydroxyl group in the tetrahedral intermediate, which can then leave as a neutral water molecule—a much better leaving group than the hydroxide anion (OH⁻).

To drive the equilibrium toward the product ester, the reaction is conducted in a large excess of the alcohol and/or with the removal of the water byproduct.[9]

Experimental Workflow: Fischer Esterification

This protocol describes a standard lab-scale synthesis.

Caption: Fischer Esterification Workflow for this compound.

Step-by-Step Methodology:

-

Reaction Setup: A round-bottom flask equipped with a reflux condenser is charged with pyrazine-2-carboxylic acid and an excess of absolute ethanol (e.g., 10-20 molar equivalents).

-

Catalyst Addition: Concentrated sulfuric acid (approx. 0.1 eq) is added dropwise to the stirred mixture, typically in an ice bath to manage the initial exotherm.

-

Reflux: The reaction mixture is heated to reflux (approx. 78°C) and maintained for 4 to 8 hours. The progress of the reaction should be monitored by a suitable method, such as Thin Layer Chromatography (TLC), until the starting carboxylic acid is consumed.

-

Solvent Removal: After cooling to room temperature, the bulk of the excess ethanol is removed under reduced pressure using a rotary evaporator.

-

Aqueous Work-up: The residue is redissolved in an organic solvent like ethyl acetate. This solution is then transferred to a separatory funnel and washed carefully with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acidic catalyst and any unreacted carboxylic acid. This is followed by a wash with saturated sodium chloride solution (brine) to aid in the separation of the aqueous and organic layers.

-

Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified further by column chromatography on silica gel or by recrystallization if it is a solid at room temperature.

Structural Elucidation and Analytical Characterization

Confirming the identity and purity of the synthesized this compound is a critical, self-validating step of the protocol. A combination of spectroscopic methods is employed for this purpose. While experimental spectra for this specific molecule are not widely published, this section outlines the expected data based on its known structure and analysis of closely related compounds.[10][11]

Mass Spectrometry (MS)

Role: Mass spectrometry is the definitive technique for confirming the molecular weight of the compound. High-resolution MS would be used to match the experimental exact mass to the theoretical value (152.05858 Da), thereby confirming the molecular formula C₇H₈N₂O₂.

Expected Fragmentation Pattern:

-

Molecular Ion (M⁺): A peak at m/z = 152, corresponding to the intact molecule.

-

Loss of Ethoxy Radical (-•OCH₂CH₃): A significant fragment at m/z = 107, resulting from the cleavage of the ester's C-O single bond.

-

Loss of Ethyl Group (-CH₂CH₃): A fragment at m/z = 123.

-

Pyrazine Core Fragments: Other smaller fragments corresponding to the pyrazine ring structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Role: ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure by probing the chemical environment of every hydrogen and carbon atom.

| Predicted ¹H NMR Data (CDCl₃, 400 MHz) | |

| Chemical Shift (δ, ppm) | Multiplicity |

| ~9.2 | Singlet (s) |

| ~8.8 | Singlet (s) |

| ~8.7 | Singlet (s) |

| ~4.5 | Quartet (q) |

| ~1.4 | Triplet (t) |

| Predicted ¹³C NMR Data (CDCl₃, 100 MHz) | |

| Chemical Shift (δ, ppm) | Assignment |

| ~164 | Ester C =O |

| ~148 | Pyrazine C2 |

| ~147 | Pyrazine C6 |

| ~145 | Pyrazine C5 |

| ~144 | Pyrazine C3 |

| ~62 | -OCH₂ CH₃ |

| ~14 | -OCH₂CH₃ |

Rationale for Predictions: The chemical shifts for the pyrazine protons are expected to be far downfield due to the strong deshielding effect of the two electronegative nitrogen atoms in the aromatic ring. The ethyl group protons and carbons will show the characteristic quartet-triplet pattern and chemical shifts typical of an ethyl ester.

Infrared (IR) Spectroscopy

Role: IR spectroscopy identifies the functional groups present in the molecule. It is particularly useful for confirming the presence of the ester group and the aromatic ring.

Expected Characteristic Absorption Bands:

-

~3100-3000 cm⁻¹: Aromatic C-H stretching from the pyrazine ring.

-

~2980-2850 cm⁻¹: Aliphatic C-H stretching from the ethyl group.

-

~1725-1715 cm⁻¹: A strong, sharp absorption band characteristic of the C=O (carbonyl) stretch of an aromatic ester. This is a key diagnostic peak.

-

~1600-1450 cm⁻¹: C=C and C=N stretching vibrations within the pyrazine ring.

-

~1250-1100 cm⁻¹: C-O stretching of the ester group.

Applications in Research and Development

This compound is a versatile intermediate with significant applications in both the pharmaceutical and flavor industries.

Sources

- 1. Ethyl pyrazinecarboxylate | C7H8N2O2 | CID 81341 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. scbt.com [scbt.com]

- 4. calpaclab.com [calpaclab.com]

- 5. This compound [oakwoodchemical.com]

- 6. Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative | Semantic Scholar [semanticscholar.org]

- 7. hilarispublisher.com [hilarispublisher.com]

- 8. hilarispublisher.com [hilarispublisher.com]

- 9. JP3205972B2 - Pyrazine-2-carboxylic acid ester and method for producing the same - Google Patents [patents.google.com]

- 10. Mthis compound(6164-79-0) 1H NMR [m.chemicalbook.com]

- 11. nanoient.org [nanoient.org]

An In--Depth Technical Guide to the Structure and Application of Ethyl 2-Pyrazinecarboxylate

Prepared by: Gemini, Senior Application Scientist

Abstract: Ethyl 2-pyrazinecarboxylate is a pivotal heterocyclic compound whose unique electronic and structural properties make it an invaluable building block in medicinal chemistry, materials science, and flavor chemistry. This guide provides a comprehensive technical overview of its molecular structure, elucidated through modern spectroscopic techniques. We will delve into the causality behind its spectral signatures, offer a validated protocol for its synthesis, and explore its functional role as a versatile scaffold in the development of complex, high-value molecules. This document is intended for researchers, chemists, and drug development professionals seeking a deeper understanding of this important chemical entity.

Molecular Structure and Physicochemical Properties

Ethyl 2-pyrazinecarboxylate is an aromatic ester built upon a pyrazine core. The pyrazine ring, a six-membered heterocycle with two nitrogen atoms at positions 1 and 4, imparts distinct chemical characteristics to the molecule.[1]

Chemical Identity

-

IUPAC Name: ethyl pyrazine-2-carboxylate[2]

-

Synonyms: Ethyl Pyrazinoate, 2-Pyrazinecarboxylic acid ethyl ester[3]

-

CAS Number: 6924-68-1[3]

-

Molecular Formula: C₇H₈N₂O₂[2]

-

Molecular Weight: 152.15 g/mol [2]

Structural Representation

The molecule consists of a planar pyrazine ring attached to an ethyl ester group at the C2 position. The presence of two electronegative nitrogen atoms makes the pyrazine ring electron-deficient, which significantly influences the molecule's reactivity and spectroscopic properties.

Figure 1: Chemical Structure of Ethyl 2-Pyrazinecarboxylate.

Physicochemical Properties

The physical state of ethyl 2-pyrazinecarboxylate can be a low-melting solid or an oily liquid, depending on purity and ambient temperature. Its properties are summarized below.

| Property | Value | Reference(s) |

| Appearance | Solid / Red powder | [3] |

| Melting Point | 49 °C | [4] |

| Boiling Point | 120-122 °C (at 6 Torr) | [4] |

| Solubility | Slightly soluble in Chloroform, Methanol | [4] |

| Purity | ≥ 98% (Commercially available) | [3] |

Electronic Structure and Reactivity

The two nitrogen atoms in the pyrazine ring are strongly electron-withdrawing. This has two major consequences:

-

Aromaticity and Nucleophilicity: The ring is π-deficient, which significantly deactivates it towards electrophilic aromatic substitution. Conversely, it makes the ring susceptible to nucleophilic attack, particularly under harsh conditions.

-

Ester Group Activation: The electron-withdrawing nature of the ring enhances the electrophilicity of the carbonyl carbon in the ester group. This makes the ester more reactive towards nucleophilic acyl substitution (e.g., amidation, hydrolysis) compared to esters attached to electron-rich aromatic systems.

Spectroscopic Characterization

Spectroscopic analysis provides a definitive fingerprint of a molecule's structure. The following sections detail the expected spectral data for ethyl 2-pyrazinecarboxylate and the structural rationale behind them.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

-

¹H NMR Analysis: The proton NMR spectrum is expected to show distinct signals for the three aromatic protons and the ethyl group protons. The pyrazine protons are significantly deshielded (shifted downfield) due to the anisotropic effect of the aromatic ring current and the strong deshielding effect of the adjacent nitrogen atoms.

-

The proton at C3, being between a nitrogen and the ester group, is expected to be the most downfield.

-

The protons at C5 and C6 will also be in the aromatic region, with their exact shifts and coupling patterns determined by their positions relative to the nitrogens.

-

The ethyl group will present as a classic quartet (for the -CH₂-) and a triplet (for the -CH₃-), a result of spin-spin coupling.

-

-

¹³C NMR Analysis: The carbon spectrum will show seven distinct resonances.

-

The carbonyl carbon of the ester will be the most downfield signal, typically >160 ppm.

-

The four unique carbons of the pyrazine ring will appear in the aromatic region (approx. 140-150 ppm).

-

The two carbons of the ethyl group will be the most upfield signals.

-

Table 2: Predicted NMR Data (in CDCl₃)

| Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Multiplicity |

| Pyrazine-H3 | ~9.2 | ~147 | Doublet |

| Pyrazine-H5 | ~8.8 | ~145 | Doublet |

| Pyrazine-H6 | ~8.7 | ~143 | Doublet of Doublets |

| -O-CH₂-CH₃ | ~4.5 | ~62 | Quartet |

| -O-CH₂-CH₃ | ~1.5 | ~14 | Triplet |

| C=O | - | ~164 | - |

| Pyrazine-C2 | - | ~148 | - |

Note: These are predicted values. Actual experimental values may vary slightly.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.[5]

-

C=O Stretch: A strong, sharp absorption band is expected around 1720-1740 cm⁻¹ , characteristic of an α,β-unsaturated or aromatic ester carbonyl group.[5]

-

C-O Stretch: A strong band in the 1250-1300 cm⁻¹ region corresponds to the C-O single bond stretching of the ester.

-

Aromatic C=N/C=C Stretches: Multiple sharp bands in the 1500-1600 cm⁻¹ region are indicative of the pyrazine ring vibrations.

-

Aromatic C-H Stretch: A signal appearing just above 3000 cm⁻¹ is typical for C-H bonds on an aromatic ring.

-

Aliphatic C-H Stretch: Signals appearing just below 3000 cm⁻¹ correspond to the C-H bonds of the ethyl group.

Mass Spectrometry (MS)

Electron Impact Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of a molecule.[6]

-

Molecular Ion (M⁺): The spectrum will show a clear molecular ion peak at m/z = 152 , corresponding to the molecular weight of the compound.

-

Key Fragmentation Pathways: Common fragmentation patterns for esters involve the loss of the alkoxy group or the entire ester functionality.[7]

-

Loss of Ethoxy Radical (-•OCH₂CH₃): A prominent peak at m/z = 107 (M - 45) corresponds to the pyrazinoyl cation.

-

Loss of Ethylene (McLafferty Rearrangement is not possible): However, loss of an ethyl radical (-•CH₂CH₃) can lead to a peak at m/z = 123 (M - 29).

-

Loss of CO₂Et: Fragmentation can also lead to the pyrazine radical cation at m/z = 80 (M - 72).

-

Synthesis and Handling

The most direct and industrially relevant synthesis of ethyl 2-pyrazinecarboxylate is the Fischer-Speier esterification of its corresponding carboxylic acid.[8]

Synthetic Strategy: Fischer Esterification

This classic method involves reacting pyrazine-2-carboxylic acid with an excess of ethanol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). The reaction is driven to completion by removing the water byproduct, often by azeotropic distillation.[9]

Figure 2: General Workflow for Fischer Esterification Synthesis.

Detailed Experimental Protocol

This protocol is a self-validating system for the synthesis and purification of the target compound.

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add pyrazine-2-carboxylic acid (1.0 eq), absolute ethanol (10-20 eq, serving as both reactant and solvent), and a catalytic amount of concentrated sulfuric acid (approx. 0.05 eq).[10][11]

-

Reflux: Heat the reaction mixture to a gentle reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Cooling and Neutralization: Allow the mixture to cool to room temperature. Carefully pour the mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst.

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3x volumes).

-

Washing and Drying: Combine the organic layers and wash with brine (saturated NaCl solution). Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be further purified by vacuum distillation or column chromatography to yield the pure ester.

Safety and Handling Precautions

Ethyl 2-pyrazinecarboxylate must be handled with appropriate care in a laboratory setting.

-

GHS Hazards: Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), and May cause respiratory irritation (H335).[2]

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Use only in a well-ventilated area or a chemical fume hood. Avoid breathing dust/fumes. Keep away from strong oxidizing agents and strong bases.

Applications in Research and Drug Development

The pyrazine heterocycle is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs.[1][12] Its ability to act as a bioisostere for other aromatic rings and its role as a hydrogen bond acceptor make it a desirable feature in drug design.[13][14]

The Pyrazine Scaffold in Medicinal Chemistry

The World Health Organization's list of essential medicines includes several pyrazine-containing drugs, such as the anti-tuberculosis agent Pyrazinamide and the proteasome inhibitor Bortezomib .[1] This underscores the therapeutic relevance of the pyrazine core.

Ethyl 2-Pyrazinecarboxylate as a Versatile Building Block

The true value of ethyl 2-pyrazinecarboxylate for researchers lies in its utility as a synthetic intermediate.[15][16] The ester functional group is a gateway to a wide array of other functionalities, allowing for the rapid diversification of the pyrazine core.

Figure 3: Synthetic transformations of Ethyl 2-Pyrazinecarboxylate.

This versatility allows for its incorporation into complex synthetic pathways, including:

-

Amide Coupling: Reaction with primary or secondary amines to form pyrazine carboxamides, a common structural motif in bioactive compounds.

-

Hydrazide Formation: Treatment with hydrazine yields the corresponding hydrazide, a precursor for synthesizing other heterocyclic systems like pyrazoles and oxadiazoles.

-

Reduction: Reduction of the ester to the primary alcohol provides another point for chemical modification.

Conclusion

Ethyl 2-pyrazinecarboxylate is more than a simple chemical compound; it is a structurally rich and synthetically versatile platform. A thorough understanding of its structure, as revealed by spectroscopic methods, is fundamental to appreciating its reactivity and potential. Its electron-deficient pyrazine core and reactive ester handle make it an indispensable tool for chemists in academia and industry, empowering the synthesis of novel pharmaceuticals, agrochemicals, and materials that address modern scientific challenges.

References

-

Butcher, M., et al. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 27(4), 1112. Available at: [Link]

-

Miniyar, P. B., et al. (2013). Unequivocal Role of Pyrazine Ring in Medicinally Important Compounds: A Review. Mini-Reviews in Medicinal Chemistry, 13(11), 1607-1625. Available at: [Link]

-

Zhang, Y., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(20), 7056. Available at: [Link]

-

Scilit. (n.d.). Unequivocal Role of Pyrazine Ring in Medicinally Important Compounds: A Review. Mini-Reviews in Medicinal Chemistry, 13(11), 1607-1625. Available at: [Link]

-

Tambat, N., et al. (2022). Pyrazine Derivatives—Versatile Scaffold. Russian Journal of Bioorganic Chemistry, 48(5). Available at: [Link]

-

Ball, S., et al. (2024). Ethyl 4H-Pyran-4-one-2-carboxylate. Molbank, 2024(1), M1836. Available at: [Link]

-

Clark, J. (n.d.). Mass Spectra - Fragmentation Patterns. Chemguide. Available at: [Link]

-

Unknown Author. (n.d.). Fischer Esterification. University of Colorado Boulder. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Ethyl pyrazinecarboxylate. PubChem Compound Database. Available at: [Link]

-

Nzikayel, S., et al. (2017). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. Medicinal Chemistry, 7(11). Available at: [Link]

-

Wikipedia. (n.d.). Fischer–Speier esterification. Available at: [Link]

- Google Patents. (n.d.). JP3205972B2 - Pyrazine-2-carboxylic acid ester and method for producing the same.

-

OperaChem. (2024). Fischer Esterification-Typical Procedures. Available at: [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

-

The Royal Society of Chemistry. (2012). Supporting Information. RSC Advances. Available at: [Link]

-

NIST. (n.d.). Pyrazine, 2,5-diethyl-. NIST WebBook. Available at: [Link]

-

Akpan, I., et al. (2017). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. ResearchGate. Available at: [Link]

-

University of Manitoba. (n.d.). Experiment 10: Fischer Esterification. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Ethylpyrazine. PubChem Compound Database. Available at: [Link]

-

Reich, H. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]

-

Khakwani, S., et al. (2016). Mass Spectrometry of Substituted Ethyl-4-anilinopyrazolo[3,4-b]pyridine-5-carboxylates. Asian Journal of Chemistry. Available at: [Link]

-

Unknown Author. (2012). Ion fragmentation of small molecules in mass spectrometry. SlideShare. Available at: [Link]

-

SpectraBase. (n.d.). 2-Ethylpyrazine - Optional[1H NMR] - Spectrum. Available at: [Link]

-

SpectraBase. (n.d.). 2-Ethylpyrazine - Optional[13C NMR] - Spectrum. Available at: [Link]

-

Saad, E. F. (1998). Mass spectrometric study of some pyrazoline derivatives. Rapid Communications in Mass Spectrometry, 12, 833-836. Available at: [Link]

-

Ano, Y., et al. (2006). Pyrazine as a Building Block for Molecular Architectures With PtII. Inorganic Chemistry, 45(5), 2093-9. Available at: [Link]

-

Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

-

Ukraintsev, I., et al. (2022). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Molecules, 27(19), 6667. Available at: [Link]

Sources

- 1. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ethyl pyrazinecarboxylate | C7H8N2O2 | CID 81341 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. JP3205972B2 - Pyrazine-2-carboxylic acid ester and method for producing the same - Google Patents [patents.google.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 9. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 10. hilarispublisher.com [hilarispublisher.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Pyrazine as a building block for molecular architectures with PtII - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. chemscene.com [chemscene.com]

Ethyl pyrazine-2-carboxylate IUPAC name

An In-Depth Technical Guide to Ethyl Pyrazine-2-Carboxylate: Synthesis, Characterization, and Applications in Drug Discovery

Introduction

This compound is a heterocyclic aromatic compound that holds a significant position at the intersection of flavor chemistry and pharmaceutical sciences. To the flavorist, its organoleptic profile contributes to the desirable roasted and nutty notes in various food products. To the medicinal chemist, its pyrazine core represents a privileged scaffold—a structural motif frequently found in biologically active compounds. This guide provides a comprehensive technical overview of this compound, designed for researchers, scientists, and drug development professionals. We will delve into its fundamental properties, synthesis, analytical characterization, and its expanding role as a versatile building block in the synthesis of novel therapeutics. The narrative emphasizes the causal reasoning behind methodological choices, grounding theoretical knowledge in practical application.

Physicochemical and Structural Properties

The utility of any chemical intermediate begins with a thorough understanding of its fundamental properties. This compound, with the IUPAC name This compound , is structurally defined by a pyrazine ring substituted at the 2-position with an ethyl ester group.[1] The two nitrogen atoms in the pyrazine ring are key to its chemical personality; they are weakly basic and act as hydrogen bond acceptors, a feature critical for molecular recognition in biological systems.[2] This electronic arrangement also influences the reactivity of the ring and its substituents.

A summary of its core physicochemical properties is presented below.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 6924-68-1 | PubChem[1], SCBT[3] |

| Molecular Formula | C₇H₈N₂O₂ | PubChem[1], SCBT[3] |

| Molecular Weight | 152.15 g/mol | PubChem[1], SCBT[3] |

| Appearance | Solid | CymitQuimica[4] |

| SMILES | CCOC(=O)C1=NC=CN=C1 | PubChem[1] |

| InChIKey | SZYQPTAROQANMV-UHFFFAOYSA-N | PubChem[1] |

Synthesis and Purification

The synthesis of substituted pyrazines is a cornerstone of heterocyclic chemistry. While numerous methods exist, a prevalent and adaptable strategy involves the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound, followed by an oxidation step to form the stable aromatic pyrazine ring.[5] This approach is favored for its versatility and the ready availability of starting materials.

Generalized Synthetic Workflow

The following workflow outlines a conceptual pathway for synthesizing the pyrazine core, which can be adapted for specific derivatives like this compound. The choice of specific diamine and dicarbonyl precursors would be tailored to achieve the final target molecule.

Experimental Protocol: A Conceptual Approach

This protocol provides a generalized, step-by-step methodology for the synthesis, emphasizing the rationale behind each step.

-

Reaction Setup : Dissolve the selected 1,2-dicarbonyl precursor in a suitable solvent (e.g., ethanol, acetic acid) in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

-

Rationale: The solvent is chosen to ensure solubility of reactants and to facilitate heat transfer during reflux.

-

-

Addition of Diamine : Slowly add an equimolar amount of the 1,2-diamine to the stirred solution.

-

Rationale: A slow addition rate is crucial to control the initial, often exothermic, condensation reaction and prevent the formation of unwanted side products.

-

-

Condensation & Cyclization : Heat the reaction mixture to reflux for a period determined by reaction monitoring (typically several hours).

-

Rationale: Thermal energy is supplied to overcome the activation energy for the cyclization step, leading to the formation of the non-aromatic dihydropyrazine intermediate.[5] Reaction progress is monitored by a technique like Thin-Layer Chromatography (TLC) to determine the point of maximum conversion.

-

-

Oxidation : After cooling the mixture to room temperature, introduce an oxidizing agent (e.g., manganese dioxide, or by bubbling air through the solution).

-

Rationale: The dihydropyrazine intermediate is unstable and readily oxidized. This step removes two hydrogen atoms to form the thermodynamically stable, aromatic pyrazine ring system.[5]

-

-

Work-up and Purification :

-

Filter the reaction mixture to remove solid byproducts (e.g., the reduced form of the oxidizing agent).

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Purify the resulting crude product using column chromatography or distillation to isolate the pure this compound.

-

Rationale: This multi-step process is designed to first remove insoluble materials, then the volatile solvent, and finally to separate the target compound from any soluble impurities based on differences in polarity or boiling point.

-

Analytical Characterization

Confirming the identity and purity of the synthesized compound is a critical, self-validating step in any synthetic workflow. A combination of spectroscopic methods is typically employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are indispensable for elucidating the molecular structure. ¹H NMR confirms the presence and connectivity of the ethyl group protons and the distinct protons on the pyrazine ring, while ¹³C NMR identifies the carbon skeleton.[5]

-

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify key functional groups. The spectrum of this compound will show characteristic absorption bands for the C=O of the ester, C-O stretches, and vibrations associated with the aromatic C=N and C=C bonds of the pyrazine ring.[5]

-

Gas Chromatography-Mass Spectrometry (GC-MS) : This hyphenated technique is the gold standard for both identifying and quantifying volatile compounds like this compound, especially in complex mixtures.[6] The gas chromatograph separates the compound from impurities, and the mass spectrometer provides a fragmentation pattern (mass spectrum) that serves as a molecular fingerprint, confirming its identity and molecular weight.

Applications in Drug Development and Research

The pyrazine ring is a bioisostere of benzene and pyridine, but its two nitrogen atoms at the 1 and 4 positions provide unique electronic properties and hydrogen bonding capabilities. This makes the pyrazine scaffold a valuable component in designing molecules that can effectively interact with biological targets like enzymes and receptors.[2]

This compound serves as a key starting material or intermediate in the synthesis of more complex, biologically active molecules.[7][8]

Role as a Pharmaceutical Intermediate

The ester functionality of this compound is a versatile chemical handle that can be readily converted into other functional groups (e.g., amides, acids, alcohols), allowing for the construction of diverse molecular libraries for drug screening.

-

Synthesis of Pyrazinamide Analogues : Pyrazinamide is a first-line medication for the treatment of tuberculosis. This compound is a direct precursor to this class of drugs via ammonolysis (reaction with ammonia).[7][8] Researchers actively synthesize novel pyrazinamide derivatives starting from this ester to overcome drug resistance and improve efficacy.

-

Building Block for Anti-Tumor Compounds : The pyrazine nucleus is found in numerous compounds investigated for their anticancer properties.[2][7] this compound provides a reliable entry point for building more complex molecules that may target signaling pathways involved in cancer progression.

-

Fragment-Based Drug Discovery (FBDD) : In FBDD, small molecular fragments like the pyrazine core are screened for weak binding to a biological target. Hits are then elaborated or combined to create more potent leads. This compound and its derivatives are ideal candidates for such screening libraries due to their drug-like properties.

Safety and Handling

As with any laboratory chemical, proper handling of this compound is paramount. It is classified under the Globally Harmonized System (GHS) with several hazards.

| Hazard Class & Category | Pictogram | Hazard Statement | Source |

| Acute Toxicity, Oral (Category 4) | ❗ | H302: Harmful if swallowed | PubChem[1] |

| Skin Irritation (Category 2) | ❗ | H315: Causes skin irritation | PubChem[1], Vigon[9] |

| Serious Eye Damage/Irritation (Category 2A) | ❗ | H319: Causes serious eye irritation | PubChem[1], Vigon[9] |

| STOT Single Exposure (Category 3) | ❗ | H335: May cause respiratory irritation | PubChem[1], Vigon[9] |

Recommended Precautions :

-

Engineering Controls : Use only in a well-ventilated area, preferably within a chemical fume hood.[9]

-

Personal Protective Equipment (PPE) : Wear protective gloves, chemical safety goggles, and a lab coat.[9]

-

Handling : Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[9]

-

Storage : Store in a cool, well-ventilated place with the container tightly closed.[9]

Conclusion

This compound is more than a simple flavoring agent; it is a strategically important molecule for the pharmaceutical and life sciences industries. Its straightforward synthesis, versatile chemical reactivity, and the inherent biological relevance of the pyrazine core make it an invaluable tool for researchers. From developing next-generation antibiotics to creating novel anticancer agents, the journey of many advanced therapeutic candidates can begin with this fundamental heterocyclic building block. A thorough understanding of its properties, synthesis, and handling is essential for unlocking its full potential in the laboratory and beyond.

References

-

Title : Ethyl pyrazinecarboxylate | C7H8N2O2 | CID 81341 Source : PubChem, National Institutes of Health URL : [Link]

-

Title : this compound|6924-68-1 Source : Hubei Yuecheng Biotechnology Co., Ltd. URL : [Link]

-

Title : Pyrazine 2-carboxylic acid, ethyl ester - Safety Data Sheet Source : Synerzine URL : [Link]

-

Title : Synthesis of pyrazines 2a–c and ethyl biphenyl-3-carboxylates 3a–c. Source : ResearchGate URL : [Link]

-